molecular formula C11H12F3N3S B1240666 1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea

1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea

Cat. No. B1240666
M. Wt: 275.3 g/mol
InChI Key: VYCVYQBPBQHUNX-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Organocatalysis

1-Methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea, as a thiourea derivative, plays a significant role in organocatalysis. It forms hydrogen bonds that activate substrates for specific reactions. Bifunctional thioureas with trifluoromethyl groups have been studied for their catalytic performance in Michael addition reactions, demonstrating varied yield and selectivity based on hydrogen bonding interactions, which are crucial for catalyst design in organocatalysis (Jiménez et al., 2016).

Spectroscopy and Structural Analysis

This compound has been a subject of spectroscopic and structural studies, particularly in understanding the molecular dynamics, stability, and reactivity. For instance, the molecular structure, vibrational frequencies, and various chemical properties of a similar thiourea derivative were investigated using techniques like single crystal XRD and DFT calculations (Mary et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various thiourea derivatives, including those with trifluoromethyl groups, have been explored extensively. Studies have reported the synthesis of new derivatives and analyzed their properties using techniques like IR, NMR, and X-ray crystallography. These investigations contribute to understanding the chemical and physical properties of thiourea derivatives (Ahyak et al., 2016).

Computational Chemistry

Computational methods have been employed to study the properties of thiourea derivatives. Investigations include DFT calculations and molecular dynamics simulations to understand the electron distribution, reactivity sites, and interactions at the molecular level. These studies are crucial for predicting the behavior of these compounds in various chemical environments (Aswathy et al., 2017).

Potential Applications in Drug Research

Although specific information related to drug use, dosage, and side effects is excluded as per the request, it is notable that thiourea derivatives have potential applications in drug research. Studies exploring their cytotoxicity and interactions with biological targets suggest a role in developing new pharmaceuticals (Ruswanto et al., 2015).

properties

Product Name

1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea

Molecular Formula

C11H12F3N3S

Molecular Weight

275.3 g/mol

IUPAC Name

1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea

InChI

InChI=1S/C11H12F3N3S/c1-7(16-17-10(18)15-2)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3,(H2,15,17,18)/b16-7+

InChI Key

VYCVYQBPBQHUNX-FRKPEAEDSA-N

Isomeric SMILES

C/C(=N\NC(=S)NC)/C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(=NNC(=S)NC)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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